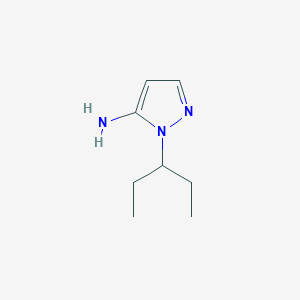

1-(1-Ethylpropyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(1-Ethylpropyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ultrasound-mediated condensation has been utilized for the synthesis of pyranone derivatives, which demonstrates the potential for similar methods to be applied to the synthesis of pyrazole compounds . Additionally, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists involves the careful selection of substituents and spacer lengths between the amino and pyrazole groups, indicating the importance of structural modifications in achieving desired biological activities . Enamines from pyrazolinones have also been synthesized through acylation and condensation with primary amines, suggesting a pathway that could be relevant for the synthesis of "1-(1-Ethylpropyl)-1H-pyrazol-5-amine" .

Molecular Structure Analysis

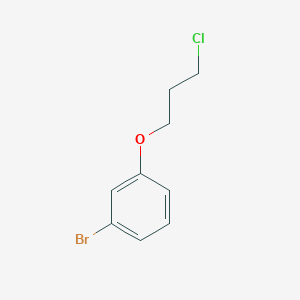

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic methods. For example, the crystal and molecular structure of a chloroethyl pyrazole derivative was determined, revealing intermolecular interactions that stabilize the crystal structure . Such structural analyses are crucial for understanding the properties and reactivity of pyrazole compounds.

Chemical Reactions Analysis

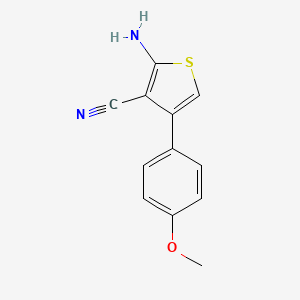

Pyrazole derivatives can undergo a range of chemical reactions. The synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate involved an abnormal Beckmann rearrangement, demonstrating the reactivity of the pyrazole ring . Moreover, a three-component solvent-free synthesis approach has been used to create a library of pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, indicating the versatility of pyrazole compounds in combinatorial chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of cyano and ester groups can lead to compounds that serve as precursors to chemical hybridizing agents . The synthesis of novel pyrazol-1-yl-phenylethanol derivatives and their biological evaluation against lung cancer cells also highlight the importance of functional groups in determining the biological activity and physical properties of these compounds . Additionally, the synthesis of pyrazolopyridinones via a three-component condensation showcases the potential for creating diverse derivatives with varying physical and chemical properties .

Scientific Research Applications

Synthesis and Characterization

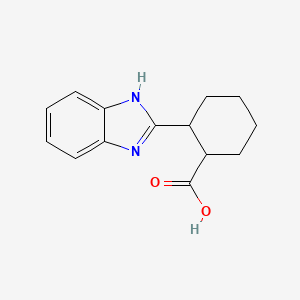

1-(1-Ethylpropyl)-1H-pyrazol-5-amine, a pyrazole derivative, is involved in various synthesis processes. For instance, it is utilized in the synthesis of armed pyrazoles with potential biological activity against breast cancer and microbes. The synthesis involves reactions with primary amines and is characterized by techniques such as FT-IR, UV-visible spectroscopy, and X-ray crystallography (Titi et al., 2020).

Biological Evaluation

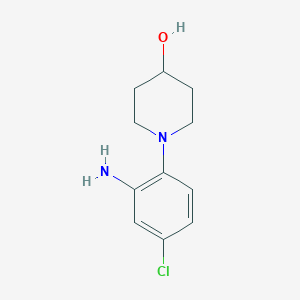

1-Arylpyrazoles, including derivatives of 1-(1-Ethylpropyl)-1H-pyrazol-5-amine, have been evaluated for their pharmacological activity. These compounds have shown potential as potent σ(1) receptor antagonists. The nature of pyrazole substituents, particularly a basic amine, is crucial for activity, aligning with known receptor pharmacophores (Díaz et al., 2012).

Novel Product Synthesis

The compound plays a role in the efficient synthesis of novel heterocyclic products. This includes the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation with activated carbonyl groups (Ghaedi et al., 2015).

Chemical Transformations

In chemical research, 1-(1-Ethylpropyl)-1H-pyrazol-5-amine derivatives are used in various transformations. This includes microwave-assisted direct amidation, facilitating rapid synthesis with minimal purification needs, which is advantageous for large-scale production (Milosevic et al., 2015).

Catalysis Applications

Derivatives of this compound have been used in catalysis research. For example, they play a role in the synthesis of water-soluble pyrazolate rhodium(I) complexes, highlighting their utility in organometallic chemistry (Esquius et al., 2000).

Green Chemistry

The compound is also involved in green chemistry applications. For instance, its derivatives have been used in "on-water" one-pot syntheses, emphasizing environmentally benign procedures with high yields and easy work-up, suitable for drug discovery (Noruzian et al., 2019).

Corrosion Inhibition

Bipyrazolic compounds derived from 1-(1-Ethylpropyl)-1H-pyrazol-5-amine have shown effectiveness as corrosion inhibitors for pure iron in acidic media. These compounds act as mixed-type inhibitors and demonstrate high inhibition efficiency (Chetouani et al., 2005).

Mechanism of Action

Mode of Action

The mode of action of “1-(1-Ethylpropyl)-1H-pyrazol-5-amine” is currently unknown due to the lack of specific information about this compound. Many pyrazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the target’s conformation and function, potentially leading to a biological response.

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Many pyrazole derivatives are known to affect various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .

properties

IUPAC Name |

2-pentan-3-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-7(4-2)11-8(9)5-6-10-11/h5-7H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYQURHAANTNOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588500 |

Source

|

| Record name | 1-(Pentan-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90206-24-9 |

Source

|

| Record name | 1H-Pyrazol-5-amine, 1-(1-ethylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90206-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pentan-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)

![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)

![1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284792.png)